Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR

Description

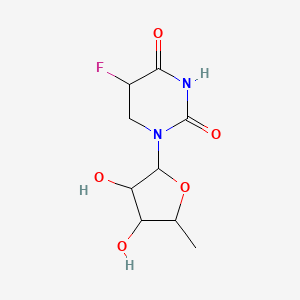

5'-Deoxy-5-fluorouridine (5'-DFUR, Ro 21-9738) is a prodrug of 5-fluorouracil (5-FU), developed in the late 1970s as an orally and parenterally administrable fluoropyrimidine . Its mechanism involves conversion to 5-FU via uridine phosphorylase (UrdPase) or thymidine phosphorylase (TP), enzymes overexpressed in tumors, enabling selective cytotoxicity . Preclinical studies demonstrated superior efficacy compared to earlier fluoropyrimidines, though resistance arises in UrdPase-deficient cell lines .

Properties

Molecular Formula |

C9H13FN2O5 |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16) |

InChI Key |

JFQFXUWDYOIAFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O |

Origin of Product |

United States |

Biological Activity

Ro 21-9738, also known as 5-Fluoro-5'-deoxyuridine (5'-DFUR), is a fluoropyrimidine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of Ro 21-9738, focusing on its mechanism of action, cytotoxicity profiles, and clinical implications based on diverse sources.

Ro 21-9738 functions primarily as a prodrug of 5-fluorouracil (5-FU). Upon administration, it is converted into the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition disrupts DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to an imbalance in nucleotide pools and subsequent DNA damage . The formation of a stable ternary complex between FdUMP, TS, and the reduced folate cofactor further enhances its cytotoxic effects .

Cytotoxicity Profiles

The cytotoxic effects of Ro 21-9738 have been evaluated across various human tumor cell lines. In vitro studies indicate that 5'-DFUR exhibits selective toxicity towards tumor cells compared to normal bone marrow stem cells. For instance, the LD50 values for several cancer cell lines are as follows:

| Cell Line | LD50 (µM) |

|---|---|

| 47-DN Breast Carcinoma | 32 |

| MCF-7 Breast Carcinoma | 35 |

| MG-63 Osteosarcoma | 41 |

| HCT-8 Colon Tumor | 200 |

| Colo-357 Pancreatic Tumor | 150 |

| HL-60 Leukemia | 470 |

| Bone Marrow Stem Cells | 580 |

These results suggest that Ro 21-9738 may offer a therapeutic advantage in treating certain cancers due to its relatively lower toxicity towards normal cells compared to traditional fluoropyrimidines like 5-FU .

Clinical Studies and Efficacy

Clinical investigations have demonstrated the efficacy of Ro 21-9738 in various cancer treatments. Notably, studies have shown that when combined with leucovorin (LV), the antitumor activity of Ro 21-9738 is significantly enhanced. Leucovorin stabilizes the binding of FdUMP to TS, thereby increasing the effectiveness of chemotherapy regimens .

In randomized studies involving advanced colorectal cancer patients, Ro 21-9738 has been associated with improved quality of life and survival rates compared to standard therapies. For instance, intermittent high-dose administration strategies have shown promise in maximizing therapeutic outcomes while minimizing toxicity .

Case Studies

- Colorectal Cancer Treatment : A clinical trial assessed the combination of Ro 21-9738 with LV in patients with advanced colorectal cancer. Results indicated a marked improvement in overall response rates and a favorable safety profile compared to traditional treatments.

- Breast Cancer : In preclinical models, Ro 21-9738 demonstrated significant cytotoxicity against MCF-7 breast carcinoma cells, supporting its potential role in breast cancer therapy.

- Leukemia : Although less effective against HL-60 leukemia cells, ongoing research is exploring combination therapies that may enhance its efficacy in hematological malignancies.

Comparison with Similar Compounds

Key Research Findings

Pharmacokinetics and Toxicity

Enzymatic Activation and Resistance

Combination Therapies

- Cytokine Synergy: 5'-DFUR combined with IL-2 or IFN-α enhances antitumor effects in colon carcinoma models, reducing metastasis .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 5'-DFUR, and how does it convert into its active form?

- 5'-DFUR is a prodrug metabolized to 5-fluorouracil (5-FU) via thymidine phosphorylase (TP), which is overexpressed in tumor tissues .

- Methodological Insight : In murine models, oral administration of 5'-DFUR leads to high intestinal conversion to 5-FU, confirmed via HPLC analysis of metabolites in blood, tumor, and intestinal tissues. Comparatively, its prodrug Ro 09-1390 (a 5'-DFCR analog) shows reduced intestinal toxicity due to slower 5-FU release .

Q. How does thymidine phosphorylase (TP) influence 5'-DFUR's antitumor activity?

- TP is critical for converting 5'-DFUR to 5-FU. Tumor-specific TP overexpression enhances cytotoxicity, as shown in HT29 colon cancer cells engineered with TP cDNA, where IC50 values decreased from 12.3 µM to 6.7 µM .

- Contradiction : In LS174T cells, TP overexpression paradoxically increased IC50 values (from 18.4 µM to 28.9 µM), suggesting cell-type-dependent metabolic flux or competing pathways .

Q. What mechanisms underlie 5'-DFUR's intestinal toxicity?

- Oral 5'-DFUR causes severe villi damage due to high 5-FU conversion in the gastrointestinal tract. In mice, 5'-DFUR (3 mmol/kg/day) reduced villi length by 30–40%, while Ro 09-1390 showed minimal toxicity despite similar antitumor activity .

- Methodology : Histopathological analysis (e.g., H&E staining) and metabolite quantification in intestinal tissues are used to correlate toxicity with 5-FU levels .

Advanced Research Questions

Q. How can TP expression be modulated to enhance 5'-DFUR efficacy in resistant tumors?

- Lentiviral TP gene transfection in colorectal cancer cells (e.g., HT29-TP) increased 5-FU conversion by 3-fold, reducing IC50 values .

- Challenge : Heterogeneous TP activity in tumor stroma (e.g., tumor-associated macrophages) complicates uniform activation .

Q. What synergistic effects occur when combining 5'-DFUR with immunotherapies like IL-2?

- In murine Colon 26 models, 5'-DFUR (100 mg/kg/day) combined with recombinant IL-2 (10 µg/day) extended survival by 40% compared to monotherapy. IL-2 likely enhances NK cell activity, independent of TP modulation .

- Experimental Design : Tumor volume and metastasis are monitored via caliper measurements and 51Cr-release assays for immune cell cytotoxicity .

Q. Can TP and dihydropyrimidine dehydrogenase (DPD) serve as predictive biomarkers for 5'-DFUR sensitivity?

- In xenograft models, high TP and low DPD expression correlated with 5'-DFUR sensitivity (tumor regression >50%). DPD inactivation increases 5-FU retention, improving efficacy .

- Methodology : TP/DPD enzyme activity is quantified via spectrophotometric assays using tumor homogenates .

Q. Why does renal impairment alter 5'-DFUR pharmacokinetics despite minimal renal excretion?

- Patients with low creatinine clearance (CLcr) showed 91% higher Cmax of 5'-DFUR, suggesting non-renal mechanisms (e.g., altered cytidine deaminase activity) influence metabolite accumulation .

- Data Conflict : While AUC5'-DFUR inversely correlates with CLcr, t1/2 remains unchanged, challenging traditional renal excretion models .

Tables for Key Findings

| Parameter | 5'-DFUR | Ro 09-1390 | Reference |

|---|---|---|---|

| Intestinal 5-FU conversion | High (Fig. 4) | Low | |

| Antitumor activity (Lewis LC) | ED50: 1.2 mmol/kg | ED50: 1.5 mmol/kg | |

| Villi damage (mice) | Severe (30–40% loss) | Minimal |

| Cell Line | TP Expression | IC50 (µM) | Reference |

|---|---|---|---|

| HT29 (parent) | Low | 12.3 | |

| HT29-TP | High | 6.7 | |

| LS174T (parent) | Low | 18.4 | |

| LS174T-TP | High | 28.9 |

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.